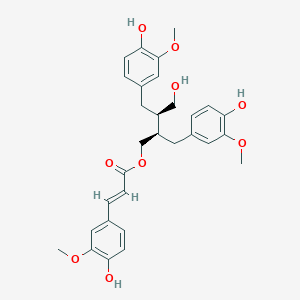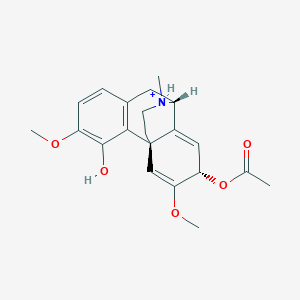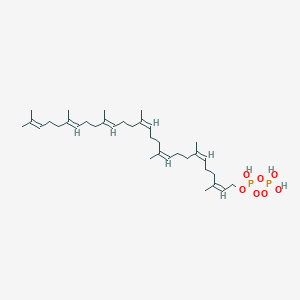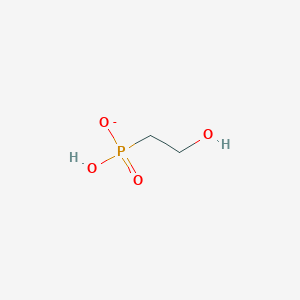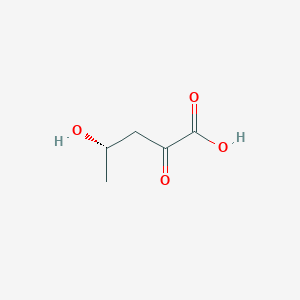
(S)-4-hydroxy-2-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-hydroxy-2-oxopentanoic acid is an optically active form of 4-hydroxy-2-oxopentanoic acid having 4S-configuration. It is a conjugate acid of a (S)-4-hydroxy-2-oxopentanoate.
Wissenschaftliche Forschungsanwendungen
Crystallographic Properties
- The compound, also known as 4-oxopentanoic acid, exhibits planar structure in crystals, interacting via hydrogen bonds, forming chains along specific crystallographic directions (Hachuła et al., 2013).
Biochemical Interactions
- Enantiomers of 2-benzyl-5-hydroxy-4-oxopentanoic acid show inhibitory activity against carboxypeptidase A (CPA), with significant binding affinity, influencing the interaction with the enzyme's active site (Wang et al., 2010).
Mass Spectrometry and Fragmentation Studies
- Through electrospray ionization and collision-induced dissociation experiments, fragmentation pathways of 4-oxopentanoic acid were elucidated, providing insights into its structural behavior under mass spectrometric analysis (Kanawati et al., 2008).
Synthesis of Derivatives
- Methods have been developed for synthesizing functionalized pyroglutamic acids from chiral levulinic acid derivatives, highlighting the compound's versatility in organic synthesis (Gilley et al., 2008).
Atmospheric Chemistry
- 2,3-Dihydroxy-4-oxopentanoic acid, a related compound, has been studied as a tracer for secondary organic aerosols (SOA) derived from aromatic volatile organic compounds, contributing to understanding atmospheric chemical processes (Al-Naiema & Stone, 2017).
Isotopic Studies and Biologically Active Porphyrins
- Isotopomers of 5-amino-4-oxopentanoic acid, a derivative, have been synthesized, contributing to studies in photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Green Chemistry and Biomass Conversion
- Levulinic acid, a form of 4-oxopentanoic acid, is obtained from chitosan hydrolysis under microwave irradiation, demonstrating its potential in biomass conversion and green chemistry applications (Omari et al., 2012).
Eigenschaften
Produktname |
(S)-4-hydroxy-2-oxopentanoic acid |
|---|---|
Molekularformel |
C5H8O4 |
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
(4S)-4-hydroxy-2-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
InChI-Schlüssel |
HFKQINMYQUXOCH-VKHMYHEASA-N |
Isomerische SMILES |
C[C@@H](CC(=O)C(=O)O)O |
SMILES |
CC(CC(=O)C(=O)O)O |
Kanonische SMILES |
CC(CC(=O)C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



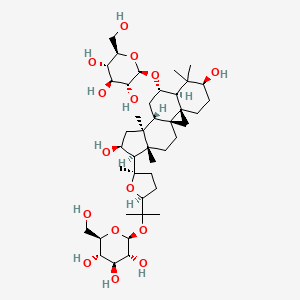


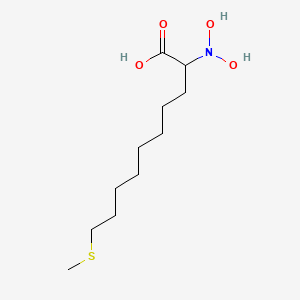
![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)
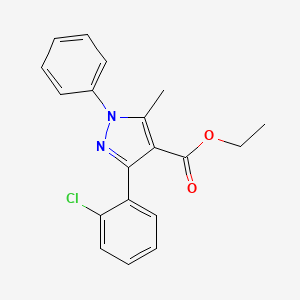

![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)
